molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No. B103567
Key on ui cas rn: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

To a solution of 3-bromo-5-ethoxypyridine (53 g, 262 mmol) in DCM (200 mL) at 0° C. was slowly added m-CPBA (67.9 g, 393 mmol) over 30 min. After the resulting solution was stirred for 15 h, the mixture was washed with NaS2O3 solution and extracted with DCM (2×300 mL), dried over Na2SO4 and the organic phase was concentrated to give 3-bromo-5-ethoxypyridine 1-oxide (40 g, 165 mmol, 62.9% yield): 1H NMR (400 MHz, CD3OD) δ 8.19-8.18 (m, 1H), 8.08-8.07 (m, 1H), 7.50-7.49 (m, 1H), 4.17-4.15 (d, J=8.8 Hz, 2H), 1.43 (t, J=7.0 Hz, 3H); ES-LCMS m/z 217 (M+H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
67.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH3:10])[CH:7]=1.C1C=C(Cl)C=C(C(OO)=[O:19])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N+:4]([O-:19])[CH:5]=[C:6]([O:8][CH2:9][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)OCC
Step Two
Name
Quantity
67.9 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After the resulting solution was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
over 30 min
Duration
30 min
WASH
Type
WASH
Details
the mixture was washed with NaS2O3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=[N+](C=C(C1)OCC)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 165 mmol
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 62.9%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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